5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in cell survival, inflammation, and programmed cell death pathways. It is involved in various cellular processes, including apoptosis, necroptosis, and inflammation regulation .
Mode of Action
The compound interacts with RIPK1 through its indole-containing moiety. By binding to RIPK1, it modulates downstream signaling pathways. Specifically:
- Anti-Necroptotic Effect : The compound inhibits RIPK1 kinase activity, preventing the formation of the necrosome complex. This disruption leads to the suppression of necroptosis, a programmed form of cell death .
- Anti-Inflammatory Effect : By blocking RIPK1, it interferes with the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), reducing the production of pro-inflammatory cytokines .
Biochemical Pathways
The affected pathways include:
- Necroptosis Pathway : The compound inhibits RIPK1-mediated necroptosis by disrupting the RIPK1-RIPK3 complex formation. This prevents the execution of necrotic cell death .
- NF-κB Signaling Pathway : By inhibiting RIPK1, it modulates NF-κB activation, impacting immune responses and inflammation .
Biochemical Analysis
Biochemical Properties
The compound 5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been reported to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are likely to involve various transporters or binding proteins .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-17-16(18(25)24(2)19(23)26)15(8-10-21-17)20-9-7-12-11-22-14-6-4-3-5-13(12)14/h3-6,8,10-11,22H,7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLADKJMUDHPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.